2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
Overview
Description
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a perfluorinated hydroxybenzoic acid building block. It is known for its high acidity, with a pKa of 5.3, compared to non-fluorinated 4-hydroxybenzoic acid which has a pKa of 9.3 . This compound is used as a precursor in the synthesis of various bioimaging probes and inhibitors for enzymes like protein farnesyltransferase and geranylgeranyltransferase .
Mechanism of Action
Target of Action
It has been used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This ligand combines an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
Mode of Action
Its derivative, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, has been used to tune reactivity and for immobilization on supports .
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid plays a crucial role in biochemical reactions due to its electron-withdrawing fluorine atoms and the hydroxyl group. This compound is relatively acidic, with a pKa of 5.3, compared to non-fluorinated 4-hydroxybenzoic acid, which has a pKa of 9.3 . It is used as a precursor to synthesize BMV109, a fluorescent activity-based probe for bioimaging . Additionally, this compound is employed in the preparation of novel inhibitors for protein farnesyltransferase and geranylgeranyltransferase, demonstrating potencies of 2.9 µM and 7.5 µM, respectively .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound is used in bioimaging applications, where it serves as a quenched activity-based probe that becomes fluorescent upon reacting with target proteases . This reaction allows for the visualization of protease activity within cells, providing insights into cellular functions and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms enhance its binding affinity to target enzymes, such as protein farnesyltransferase and geranylgeranyltransferase . These interactions result in enzyme inhibition, which can modulate various cellular pathways and processes. Additionally, the compound’s hydroxyl group allows for hydrogen bonding, further stabilizing its interactions with target proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular pathways . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in experimental settings. Threshold effects and dose-response relationships are essential considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s fluorine atoms and hydroxyl group play a significant role in its metabolic interactions, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s physicochemical properties, such as its acidity and hydrophilicity, also play a role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within cells, allowing for targeted modulation of cellular processes
Preparation Methods
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid can be synthesized through several methods. One common synthetic route involves the fluorination of 4-hydroxybenzoic acid. The reaction conditions typically include the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled temperatures and pressures . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into tetrafluorohydroquinone using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various fluorinated aromatic compounds and derivatives used in pharmaceuticals and materials science .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex fluorinated organic molecules.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid can be compared with other similar compounds such as:
2,3,4,5-Tetrafluorobenzoic acid: This compound lacks the hydroxyl group, making it less acidic and less reactive in certain chemical reactions.
2,3,4,5,6-Pentafluorobenzoic acid: With an additional fluorine atom, this compound exhibits even higher acidity and different reactivity patterns.
4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid: This is another name for this compound, highlighting its unique structure and properties.
The uniqueness of this compound lies in its combination of high acidity and the presence of multiple fluorine atoms, which enhance its reactivity and make it a valuable building block for various applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLHGQOBAPTEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215509 | |
Record name | Tetrafluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-34-6 | |
Record name | Tetrafluoro-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 652-34-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrafluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid (FHBA) influence the thermal properties of liquid crystalline copolymers?
A: Introducing FHBA into copolymers with 6-hydroxy-2-naphthoic acid (HNA) significantly lowers the crystal/nematic phase transition temperatures (TCN). [] This effect is attributed to the FHBA residues disrupting the regularity of the polymer chain, hindering crystallization. Compared to similar copolymers using 4-hydroxybenzoic acid, the FHBA-containing copolymers show TCN values approximately 40°C lower. []
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